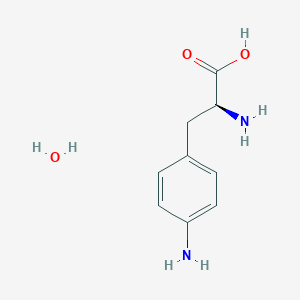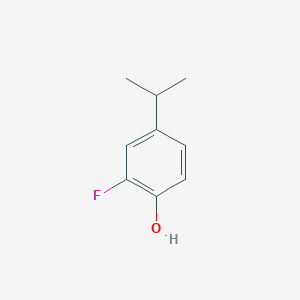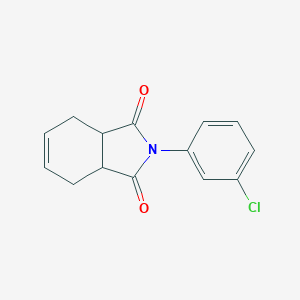
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SU5402 and is primarily used as a research tool in the field of cancer research and drug discovery.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the inhibition of FGFR activity. FGFRs are transmembrane receptors that bind to fibroblast growth factors (FGFs) and regulate various cellular processes, including cell growth, differentiation, and survival. SU5402 binds to the ATP-binding site of FGFRs, preventing the binding of FGFs and inhibiting receptor activation.
Biochemische Und Physiologische Effekte
Studies have shown that SU5402 has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. SU5402 has also been shown to have anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for FGFRs. This compound has been shown to selectively inhibit FGFR activity, making it a valuable tool for studying the role of FGFRs in various cellular processes. However, one limitation of using SU5402 is its potential off-target effects. This compound may also inhibit the activity of other kinases, leading to unintended effects.
Zukünftige Richtungen
The potential applications of 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in cancer research and drug discovery are vast. One future direction is the development of more potent and selective FGFR inhibitors based on the structure of SU5402. Another direction is the investigation of the role of FGFRs in other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, the use of SU5402 in combination with other cancer therapies may enhance its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One of the most common methods is the reaction of 3-chloroaniline with dimethyl malonate, followed by cyclization and deprotection steps. Another method involves the reaction of 3-chlorobenzoic acid with N-phenylglycine methyl ester, followed by cyclization and deprotection steps.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which are known to play a crucial role in cancer cell growth and proliferation. SU5402 has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
19849-16-2 |
|---|---|
Produktname |
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
Molekularformel |
C14H12ClNO2 |
Molekulargewicht |
261.7 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12ClNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-5,8,11-12H,6-7H2 |
InChI-Schlüssel |
AKIWTYUFBKLZEM-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Andere CAS-Nummern |
19849-16-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



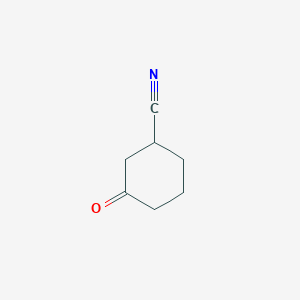
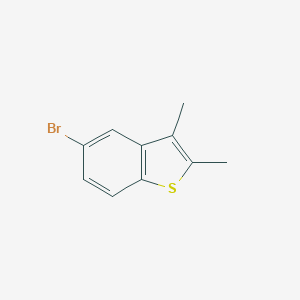
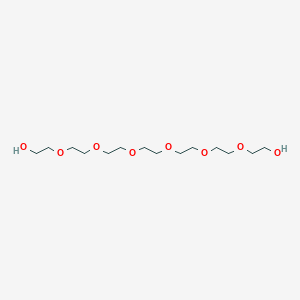

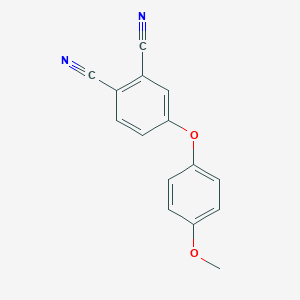



![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)


